Cas no 302576-52-9 (4-bromophenyl 2-chloro-5-nitrobenzoate)

4-Bromophenyl 2-chloro-5-nitrobenzoate is a specialized benzoate ester derivative featuring both bromo and nitro functional groups, making it a valuable intermediate in organic synthesis. Its distinct molecular structure, combining electron-withdrawing (nitro, chloro) and electron-donating (bromophenyl) substituents, enables selective reactivity in cross-coupling reactions and nucleophilic aromatic substitutions. The compound is particularly useful in pharmaceutical and agrochemical research for constructing complex aromatic frameworks. Its crystalline solid form ensures stability under standard conditions, facilitating handling and storage. The presence of multiple reactive sites allows for versatile derivatization, supporting applications in ligand design and material science. High purity grades are available to meet rigorous synthetic requirements.
4-bromophenyl 2-chloro-5-nitrobenzoate structure
302576-52-9 structure
Product Name:4-bromophenyl 2-chloro-5-nitrobenzoate
CAS No:302576-52-9
MF:C13H7BrClNO4
MW:356.555981874466
CID:3083508
PubChem ID:1183612
Update Time:2025-06-14

4-bromophenyl 2-chloro-5-nitrobenzoate Chemical and Physical Properties

Names and Identifiers

    • 4-bromophenyl 2-chloro-5-nitrobenzoate
    • STK969969
    • F3095-2563
    • AKOS002270343
    • VU0508977-1
    • Oprea1_355650
    • 302576-52-9
    • (4-bromophenyl) 2-chloro-5-nitrobenzoate
    • Inchi: 1S/C13H7BrClNO4/c14-8-1-4-10(5-2-8)20-13(17)11-7-9(16(18)19)3-6-12(11)15/h1-7H
    • InChI Key: MXQUTUREFTVJSJ-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1)OC(C1C(=CC=C(C=1)[N+](=O)[O-])Cl)=O

Computed Properties

  • Exact Mass: 354.92470Da
  • Monoisotopic Mass: 354.92470Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 368
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.6
  • Topological Polar Surface Area: 72.1Ų

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Additional information on 4-bromophenyl 2-chloro-5-nitrobenzoate

Comprehensive Analysis of 4-Bromophenyl 2-Chloro-5-Nitrobenzoate (CAS No. 302576-52-9): Properties, Applications, and Industry Insights

4-Bromophenyl 2-chloro-5-nitrobenzoate (CAS No. 302576-52-9) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This ester derivative, characterized by its bromophenyl and nitrobenzoate functional groups, exhibits unique chemical properties that make it valuable for synthetic applications. Its molecular structure combines a 2-chloro-5-nitrobenzoic acid moiety with a 4-bromophenol group, resulting in a compound with distinct reactivity and potential for further functionalization.

In recent years, the demand for halogenated aromatic compounds like 4-bromophenyl 2-chloro-5-nitrobenzoate has increased due to their versatility in organic synthesis. Researchers frequently search for "nitrobenzoate derivatives applications" or "bromophenyl ester synthesis," reflecting growing interest in this chemical space. The compound's electron-withdrawing groups (chloro and nitro) and electron-donating bromine create an interesting electronic profile that influences its reactivity in cross-coupling reactions, a hot topic in modern organic chemistry.

The synthesis of CAS 302576-52-9 typically involves esterification between 2-chloro-5-nitrobenzoyl chloride and 4-bromophenol under controlled conditions. This process aligns with current trends toward "green esterification methods" and "atom-efficient synthesis," which are frequently searched terms in chemical databases. The compound's crystalline nature and moderate solubility in organic solvents make it particularly useful for X-ray crystallography studies and structure-activity relationship (SAR) analyses in drug discovery.

From an industrial perspective, 4-bromophenyl 2-chloro-5-nitrobenzoate serves as a key intermediate in the development of specialty chemicals. Its structural features are valuable for creating photoactive materials and liquid crystal precursors, addressing the rising demand for "advanced functional materials" in electronics and optics. The presence of both nitro and bromo substituents allows for sequential functionalization, making it a versatile building block in multistep organic synthesis.

Quality control of 302576-52-9 involves advanced analytical techniques, with researchers often searching for "HPLC methods for nitroaromatics" or "spectroscopic characterization of benzoates." The compound typically shows characteristic peaks in FT-IR spectroscopy (C=O stretch at ~1720 cm⁻¹, NO₂ asymmetric stretch at ~1530 cm⁻¹) and distinct signals in ¹H NMR (aromatic protons between 7.5-8.5 ppm). These analytical signatures are crucial for verifying purity, especially when the compound is used in sensitive applications like pharmaceutical intermediates.

Environmental and handling considerations for 4-bromophenyl 2-chloro-5-nitrobenzoate follow standard laboratory safety protocols. While not classified as hazardous under normal conditions, proper storage away from strong oxidizers is recommended due to its nitroaromatic nature. The scientific community's focus on "benign by design" chemicals has led to increased interest in the biodegradation pathways of such compounds, with several studies investigating microbial degradation of halogenated aromatics.

Future research directions for CAS No. 302576-52-9 may explore its potential in metal-organic frameworks (MOFs) or as a ligand in catalytic systems. The compound's structural rigidity and multiple functional groups make it an interesting candidate for these emerging applications. Additionally, computational chemistry studies investigating "electronic effects in substituted benzoates" could provide deeper insights into its reactivity patterns, addressing another hot topic in contemporary chemical research.

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